molecular formula C17H16N2O3S2 B2434560 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034337-72-7

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2434560
CAS No.: 2034337-72-7
M. Wt: 360.45
InChI Key: UGBASHLPMUONME-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-19-7-2-4-13(16(19)21)15(20)18-11-17(22,12-6-9-23-10-12)14-5-3-8-24-14/h2-10,22H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBASHLPMUONME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing data from various studies and highlighting its implications for medicinal chemistry.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which indicates the presence of thiophene rings and a dihydropyridine moiety. Its molecular formula is C18H18N2O3S2C_{18}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of approximately 366.47 g/mol. The presence of functional groups such as hydroxyl and carbonyl enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds within the dihydropyridine family. For instance, derivatives have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Dihydropyridine Derivatives

A study evaluating the anticancer activity of 5-oxopyrrolidine derivatives reported that certain structural modifications significantly influenced cytotoxicity. Compounds with specific substituents demonstrated reduced viability in A549 cells, indicating structure-dependent activity (Table 1) .

CompoundStructureIC50 (µM)Cell Line
Compound AR1 = CH315A549
Compound BR1 = OH25A549
N-(2-hydroxy...)R1 = thiophenesTBDTBD

Antimicrobial Activity

The antimicrobial potential of compounds containing thiophene moieties has been documented in several studies. These compounds have been evaluated against multidrug-resistant pathogens, showing significant inhibitory effects.

Case Study: Antimicrobial Screening

In a screening study, derivatives similar to N-(2-hydroxy...) were tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that certain structural features contributed to enhanced antibacterial activity .

PathogenMinimum Inhibitory Concentration (MIC)
MRSA8 µg/mL
E. coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The proposed mechanisms behind the biological activities of compounds like N-(2-hydroxy...) often involve the modulation of key cellular pathways. For example, some derivatives have been shown to inhibit enzymes critical for cancer cell proliferation or bacterial survival.

Enzyme Inhibition Studies

Research has indicated that certain dihydropyridine derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and is implicated in neurodegenerative diseases . This suggests potential applications beyond anticancer and antimicrobial activities.

Scientific Research Applications

Antihypertensive Properties

Research indicates that derivatives of dihydropyridine compounds, similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, exhibit antihypertensive effects through their action as L-type calcium channel blockers. These compounds have been shown to relax vascular smooth muscle and reduce blood pressure in animal models, suggesting their potential use in treating hypertension .

Anti-asthmatic Effects

In studies evaluating the relaxant activity of dihydropyridine derivatives on isolated rat tracheal rings, compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine demonstrated significant relaxant effects against carbachol-induced contractions. This indicates a potential application in developing anti-asthmatic medications .

Calcium Channel Blockade

The compound is part of a broader class of 1,4-dihydropyridines recognized for their ability to block L-type calcium channels. This mechanism is crucial for the treatment of cardiovascular diseases, including hypertension and angina pectoris. The structural features of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine may enhance its efficacy and selectivity for these channels .

Neuroprotective Effects

Emerging evidence suggests that dihydropyridine derivatives possess neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders. The ability to modulate calcium influx in neurons could help mitigate excitotoxicity associated with these diseases .

Synthetic Routes

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine involves multicomponent reactions that can be optimized using microwave-assisted techniques or conventional heating methods. These synthetic strategies are crucial for producing compounds with high yield and purity for further biological evaluation .

Case Studies

Study TitleFindingsApplication
Relaxant Activity of 4H-Pyran and Dihydropyridine DerivativesSignificant relaxant effect on rat tracheal ringsPotential anti-asthmatic drug development
Multivariate Approaches in Quantitative Structure–Property RelationshipsEffective L-type calcium channel blockers identifiedAntihypertensive applications
Neuroprotective Effects of DihydropyridinesModulation of calcium influx reduces excitotoxicityNeurodegenerative disease treatment

Preparation Methods

Dihydrodopyridine Core Synthesis

The dihydropyridine ring is typically constructed via Hantzsch cyclization or Knorr-type reactions . A modified Hantzsch approach using ethyl acetoacetate, ammonium acetate, and 3-formylthiophene under refluxing ethanol yields the 1,4-dihydropyridine intermediate. Subsequent oxidation with potassium permanganate generates the 2-oxo derivative. Methylation at the N1 position is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, yielding 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester (85% yield).

Key reaction conditions :

Step Reagents/Conditions Yield (%) Reference
Cyclization Ethyl acetoacetate, NH4OAc, EtOH, Δ 78
Oxidation KMnO4, H2O/acetone, 0°C 92
Methylation CH3I, K2CO3, DMF, 50°C 85

Synthesis of the Thiophene-Containing Side Chain

The 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine side chain is synthesized via a Mannich reaction or Grignard addition .

Grignard Approach

  • Synthesis of 2-thiophen-2-yl-3-thiophen-3-yl-propan-2-one :

    • Thiophene-2-carbonyl chloride and thiophene-3-carbonyl chloride are sequentially reacted with acetone in the presence of AlCl3, yielding the diketone intermediate.
    • Reduction using sodium borohydride in methanol provides the diol, which is selectively oxidized to the ketone with pyridinium chlorochromate (PCC).
  • Amination via Leuckart Reaction :

    • The ketone is treated with ammonium formate and formic acid at 150°C, yielding the corresponding primary amine (62% yield).

Spectroscopic validation :

  • ¹H-NMR (400 MHz, CDCl3) : δ 7.42–7.38 (m, 2H, Th-2), 7.21–7.15 (m, 2H, Th-3), 3.89 (s, 1H, OH), 2.98–2.91 (m, 2H, CH2).

Amide Bond Formation and Final Coupling

The carboxamide linkage is established using EDC/HOBt-mediated coupling or mixed anhydride methods .

EDC/HOBt Protocol

  • Activation of carboxylic acid :
    • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1.1 eq) in dichloromethane (DCM) at 0°C for 30 minutes.
  • Amine coupling :
    • The activated acid is reacted with 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine (1 eq) in DCM with triethylamine (2 eq) as a base. The reaction proceeds at room temperature for 12 hours, yielding the title compound (74% yield).

Optimization insights :

  • Microwave irradiation at 80°C for 20 minutes improves yield to 82% by enhancing reaction kinetics.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) affords >95% purity.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H-NMR (500 MHz, DMSO-d6) :
    δ 8.21 (s, 1H, NH), 7.64–7.58 (m, 4H, Th-2/Th-3), 6.92 (d, J = 5.2 Hz, 1H, pyridine-H), 4.89 (s, 1H, OH), 3.42 (s, 3H, N-CH3), 3.12–3.08 (m, 2H, CH2).
  • ¹³C-NMR :
    δ 169.8 (C=O), 162.1 (pyridine-C2), 140.3–126.5 (thiophene carbons), 58.4 (C-OH), 38.2 (N-CH3).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C21H19N2O3S2 [M+H]+: 435.0812; found: 435.0809.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Grignard + EDC High regioselectivity Multi-step, costly reagents 74
Mannich + Microwave Rapid, energy-efficient Requires specialized equipment 82
Leuckart + HOBt Mild conditions Low amine yield 62

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